molecular formula C13H21N B1607487 2-Octylpyridine CAS No. 33841-61-1

2-Octylpyridine

Cat. No.: B1607487
CAS No.: 33841-61-1
M. Wt: 191.31 g/mol
InChI Key: JGVIYCAYGMXJBC-UHFFFAOYSA-N
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Description

2-Octylpyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where an octyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides in the presence of a base. The reaction typically proceeds as follows:

  • Pyridine is reacted with an octyl halide (such as octyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
  • The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include:

  • Continuous flow reactors to ensure efficient mixing and heat transfer.
  • Use of catalysts to enhance reaction rates and selectivity.
  • Implementation of purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Octylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 2-Octylamine.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2-Octylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octylpyridine depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their normal function. The exact molecular targets and pathways involved can vary, but it often involves interactions with enzymes or receptors due to its structural similarity to other bioactive pyridine derivatives.

Comparison with Similar Compounds

    Pyridine: The parent compound, which is more basic and less hydrophobic than 2-Octylpyridine.

    2-Methylpyridine: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.

    2-Decylpyridine: Similar but with a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness of this compound: this compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its octyl group provides a hydrophobic character, while the pyridine ring offers a site for various chemical modifications .

Properties

IUPAC Name

2-octylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIYCAYGMXJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332655
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-61-1
Record name 2-Octylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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